N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
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Overview
Description
N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is a chemical compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes, which forms pinacol benzyl boronate . This reaction is carried out in the presence of a palladium catalyst and a suitable base under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines or alcohols, depending on the reaction conditions.
Substitution: Various substituted boron compounds.
Scientific Research Applications
N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic processes. The compound’s ability to participate in hydroboration and borylation reactions is central to its function in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is unique due to its specific structural configuration, which includes a pentanamide chain and a dioxaborolane ring
Properties
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BNO3/c1-7-17(8-2)13(18)11-9-10-12-16-19-14(3,4)15(5,6)20-16/h7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJBDMFTCKONKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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